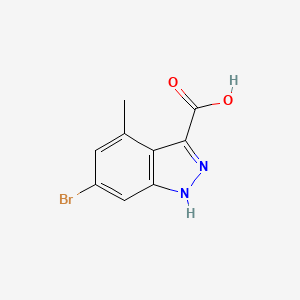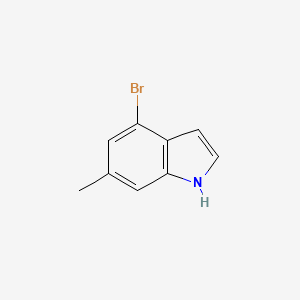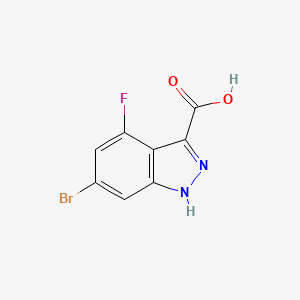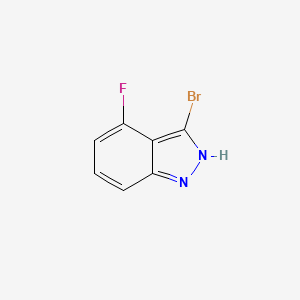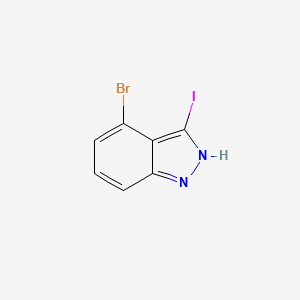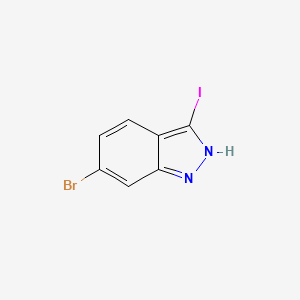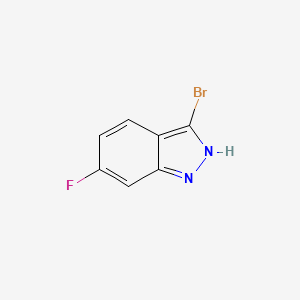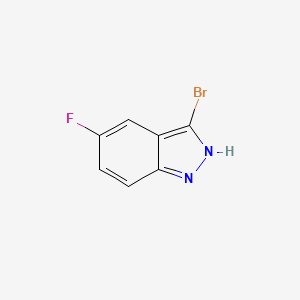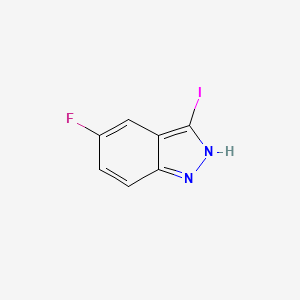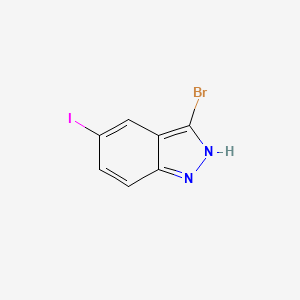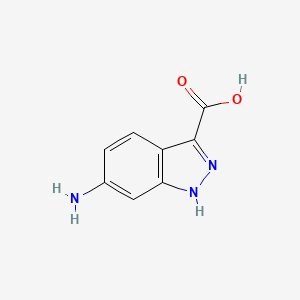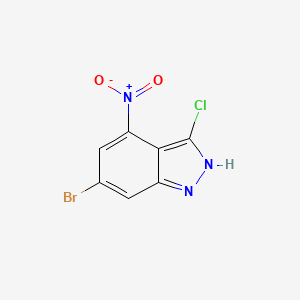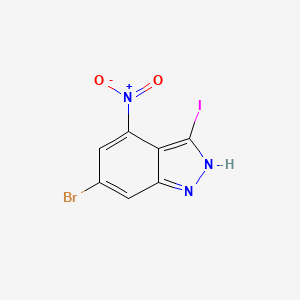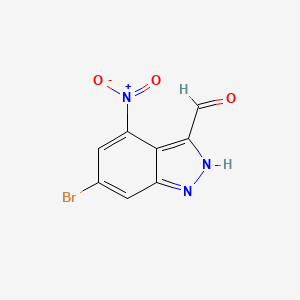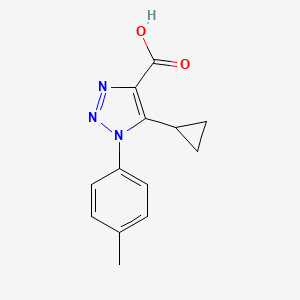
5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in organic synthesis. The triazole ring is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the cyclopropyl and 4-methylphenyl groups suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method is the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines, which has been shown to be effective for the synthesis of 5-amino-1,2,4-triazoles . Another approach involves the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride to yield thiadiazole and 1,2,4-triazole derivatives . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which can be further modified to create diverse triazole-based scaffolds .
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal and molecular structures of two triazole derivatives have shown that the triazole ring can be orthogonal to the cyclopropyl ring, with varying degrees of delocalization of π-electron density within the triazole ring . The orientation of the cyclopropyl and phenyl rings can also influence the overall shape of the molecule, as seen in the case of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the rings are oriented almost perpendicular to each other .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. The presence of functional groups such as carboxylic acid and amino groups allows for further functionalization and the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions . The reactivity of the triazole ring can also be influenced by the presence of substituents, which can affect the electron density and the stability of intermediates formed during reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The bond lengths and angles within the triazole ring can indicate the degree of electron delocalization, which in turn affects properties such as acidity, basicity, and reactivity . The crystalline properties, such as space group and unit cell parameters, provide insight into the solid-state behavior of these compounds . Additionally, the solubility, melting point, and stability of triazole derivatives can vary widely and are important for their practical applications in synthesis and drug design.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
- Field : Pharmaceutical Chemistry
- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
- Methods : The development of these compounds as antibacterial agents involves pharmaceutical chemistry techniques, including organic synthesis, in vitro testing against various bacterial strains, and potentially in vivo testing in suitable animal models .
- Results : The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. The significant antibacterial activity of triazole derivatives could potentially help in dealing with the escalating problems of microbial resistance .
Natural Products Biosynthesis
- Field : Synthetic and Pharmaceutical Chemistry, and Chemical Biology
- Application : Cyclopropane, a component of the compound you mentioned, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties. This structural motif is widespread in natural products, and is usually essential for biological activities .
- Methods : The biosynthesis of cyclopropane-containing natural products involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
- Results : Increasing knowledge of the enzymes forming cyclopropane (i.e., cyclopropanases) has been revealed over the last two decades .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQWSZPGGUHFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

